Cas no 132993-20-5 (1-(3-Nitrophenyl)pyrrolidine)

1-(3-Nitrophenyl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a 3-nitrophenyl group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The nitro group enhances electrophilic properties, facilitating further functionalization via reduction or substitution reactions. Its pyrrolidine moiety contributes to conformational flexibility, which can be advantageous in drug design. The compound is typically used in research settings for the development of novel bioactive molecules. Proper handling is required due to potential sensitivity to light, heat, or moisture. Purity and stability are critical for consistent performance in synthetic applications.
1-(3-Nitrophenyl)pyrrolidine structure
1-(3-Nitrophenyl)pyrrolidine structure
Product Name:1-(3-Nitrophenyl)pyrrolidine
CAS No:132993-20-5
MF:C10H12N2O2
MW:192.214482307434
MDL:MFCD02940746
CID:899365
Update Time:2025-05-23

1-(3-Nitrophenyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Nitrophenyl)pyrrolidine
    • 1-(3-NITRO-PHENYL)-PYRROLIDINE
    • 3-pyrrolidine-1-ylnitrobenzene
    • TIMTEC-BB SBB006319
    • 1-(Pyrrolidin-1-yl)-3-nitrobenzene
    • MDL: MFCD02940746
    • Inchi: 1S/C10H12N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2
    • InChI Key: GRNJGZQBTNJPIL-UHFFFAOYSA-N
    • SMILES: C1(C=CC=C([N+]([O-])=O)C=1)N1CCCC1

Computed Properties

  • Exact Mass: 192.09000

Experimental Properties

  • PSA: 49.06000
  • LogP: 2.78320

1-(3-Nitrophenyl)pyrrolidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(3-Nitrophenyl)pyrrolidine Suppliers

Amadis Chemical Company Limited
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(CAS:132993-20-5)1-(3-Nitrophenyl)pyrrolidine
Order Number:A1130604
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:27
Price ($):426.0
Email:sales@amadischem.com

1-(3-Nitrophenyl)pyrrolidine Related Literature

Additional information on 1-(3-Nitrophenyl)pyrrolidine

Professional Introduction to Compound with CAS No. 132993-20-5 and Product Name: 1-(3-Nitrophenyl)pyrrolidine

The compound identified by the CAS number 132993-20-5 and the product name 1-(3-Nitrophenyl)pyrrolidine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, featuring a pyrrolidine ring substituted with a 3-nitrophenyl group, has garnered attention due to its unique structural properties and potential applications in drug discovery and synthetic chemistry.

1-(3-Nitrophenyl)pyrrolidine belongs to the class of nitroaromatic compounds, which are widely studied for their pharmacological effects. The nitro group in the 3-nitrophenyl moiety introduces a region of high reactivity, making this compound a valuable intermediate in organic synthesis. Its pyrrolidine core is a common structural motif in biologically active molecules, contributing to interactions with various biological targets. The combination of these features positions 1-(3-Nitrophenyl)pyrrolidine as a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing emphasis on the development of novel scaffolds that can modulate biological pathways effectively. The structural framework of 1-(3-Nitrophenyl)pyrrolidine offers several advantages for this purpose. The nitro group can participate in hydrogen bonding or ionic interactions, enhancing binding affinity to biological receptors. Additionally, the pyrrolidine ring provides a rigid structure that can be fine-tuned through derivatization to optimize pharmacokinetic properties.

One of the most compelling aspects of 1-(3-Nitrophenyl)pyrrolidine is its potential as a building block for more complex drug candidates. Researchers have leveraged its reactivity to develop libraries of derivatives that exhibit diverse biological activities. For instance, modifications at the nitrogen atom of the pyrrolidine ring or the aromatic ring of the 3-nitrophenyl group can lead to compounds with enhanced potency or selectivity against specific targets. These derivatives are being explored for their potential in treating conditions such as inflammation, neurodegeneration, and infectious diseases.

The nitro group in 1-(3-Nitrophenyl)pyrrolidine also plays a crucial role in its chemical behavior. It can be reduced to an amine, enabling further functionalization through reactions like diazotization or coupling with hydrazines. This versatility makes it an attractive starting point for constructing more intricate molecular architectures. Furthermore, the electronic properties of the nitro group influence the compound's interaction with biological systems, potentially modulating its pharmacological effects.

Recent advances in computational chemistry have further enhanced the utility of 1-(3-Nitrophenyl)pyrrolidine as a drug discovery tool. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at an atomic level. These studies have guided the design of optimized derivatives by predicting how structural modifications will affect binding affinity and selectivity. Such computational approaches are accelerating the development pipeline for new therapeutics based on this scaffold.

The synthesis of 1-(3-Nitrophenyl)pyrrolidine itself is an area of active research. Efficient synthetic routes are essential for producing this compound in sufficient quantities for both academic and industrial applications. Recent reports have highlighted novel methodologies that improve yield and purity while reducing environmental impact. These advancements are critical for ensuring that researchers worldwide can access high-quality starting materials for their investigations.

In addition to its synthetic utility, 1-(3-Nitrophenyl)pyrrolidine has been investigated for its potential role in materials science and chemical biology. Its unique electronic properties make it suitable for applications in organic electronics, where it could serve as a component in light-emitting diodes or sensors. Furthermore, its ability to interact with biological molecules has sparked interest in using it as a probe or tool in biochemical assays.

The future direction of research on 1-(3-Nitrophenyl)pyrrolidine is likely to focus on expanding its applications and understanding its mechanisms of action more deeply. As our knowledge of biological pathways grows, so too will the opportunities to develop novel therapeutics based on this scaffold. Collaborative efforts between synthetic chemists, biologists, and computer scientists will be essential in realizing these goals.

In conclusion, 1-(3-Nitrophenyl)pyrrolidine (CAS No. 132993-20-5) represents a versatile and promising compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features and reactivity make it an invaluable tool for drug discovery and synthetic chemistry. As research continues to uncover new applications and insights into its behavior, this compound is poised to play an increasingly important role in advancing scientific understanding and therapeutic innovation.

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Amadis Chemical Company Limited
(CAS:132993-20-5)1-(3-Nitrophenyl)pyrrolidine
A1130604
Purity:99%
Quantity:5g
Price ($):426.0
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